2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione
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Overview
Description
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate benzoxazinone, which is then further reacted with methylamine to yield the final product. The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds share a similar quinazoline core structure and exhibit comparable pharmacological activities.
Quinazolinone Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione stands out due to its unique combination of a quinazoline core with a phenalene-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
918636-78-9 |
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Molecular Formula |
C22H15N3O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(methylamino)quinazolin-2-yl]phenalene-1,3-dione |
InChI |
InChI=1S/C22H15N3O2/c1-23-21-13-8-2-3-11-16(13)24-22(25-21)18-19(26)14-9-4-6-12-7-5-10-15(17(12)14)20(18)27/h2-11,18H,1H3,(H,23,24,25) |
InChI Key |
GNUZZMPNQVIBER-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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